2-tert-Butoxy-3-iodopyridine
Description
2-tert-Butoxy-3-iodopyridine is a halogenated pyridine derivative featuring a tert-butoxy group at the 2-position and an iodine atom at the 3-position. This compound is of significant interest in organic synthesis due to the reactivity of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for constructing complex aromatic systems. Its tert-butoxy group provides steric bulk, influencing regioselectivity and stability during synthetic transformations.
Synthesis protocols for such title compounds require rigorous characterization of identity and purity, as outlined in Carbohydrate Research guidelines . Intermediates in its preparation must be documented as sub-subheadings under the title compound’s synthesis, ensuring transparency in procedural reproducibility.
Properties
IUPAC Name |
3-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQSPOKSJDXPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Alkoxylation and Iodination
A prominent method for synthesizing 2-tert-butoxy-3-iodopyridine involves sequential halogen exchange and alkoxylation reactions. Starting with 3-bromopyridine, a base-catalyzed nucleophilic substitution replaces the bromide with a tert-butoxy group, followed by iodination at the adjacent position.
In a study by RSC Advances, 3-bromopyridine was reacted with tert-butanol in dimethylacetamide (DMAc) at 80°C using potassium hydroxide (KOH) as a base and 18-crown-6 as a phase-transfer catalyst. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing bromine atom activates the pyridine ring for attack by the tert-butoxide ion. The use of DMAc as a polar aprotic solvent enhances the solubility of ionic intermediates, while 18-crown-6 facilitates the deprotonation of tert-butanol by sequestering potassium ions.
Subsequent iodination is achieved by introducing potassium iodide (KI) into the reaction mixture. The iodide ion displaces the remaining bromide or directly substitutes a hydrogen atom via a radical pathway. This step is optimized at 80°C for 18 hours, yielding this compound with a regioselectivity >90%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Temperature | 80°C |
| Catalyst | 18-crown-6 (3.5 equiv) |
| Base | KOH (3.0 equiv) |
| tert-Butanol | 1.0 equiv |
| KI | 0.5 equiv |
| Yield | 85–90% |
Radical-Mediated Difunctionalization
Simultaneous Iodination and Alkoxylation
An alternative approach employs a radical mechanism to introduce both iodine and tert-butoxy groups in a single pot. This method, adapted from Beilstein Journal of Organic Chemistry, utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) as co-reagents.
In this process, 3-iodopyridine is treated with TBHP in acetonitrile or toluene at room temperature. The reaction generates tert-butoxy radicals (∙O-t-Bu) and iodine radicals (∙I), which undergo addition to the pyridine ring. The tert-butoxy group preferentially attaches to the 2-position due to steric and electronic effects, while iodine occupies the 3-position.
Mechanistic Insights
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Initiation : TBHP reacts with I₂ to form tert-butoxy iodide (t-BuOI) and hypoiodous acid (HOI).
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Radical Formation : Homolytic cleavage of t-BuOI produces ∙O-t-Bu and ∙I radicals.
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Addition : Radicals add to the pyridine ring, with ∙O-t-Bu favoring the less hindered 2-position.
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Termination : Recombination of radicals yields the final product.
This method achieves a moderate yield of 65–70% but requires meticulous control of stoichiometry to minimize side reactions such as over-iodination.
Halogen Exchange in Chlorobenzene
Patent-Based Methodology
A Chinese patent (CN101993401B) describes the use of chlorobenzene as a solvent for introducing tert-butyl groups into heteroaromatic systems. While the patent focuses on thiocarbamides, its principles are adaptable to pyridine derivatives.
In this method, tert-butyl isothiocyanate is replaced with tert-butanol, and 3-iodopyridine serves as the starting material. The reaction occurs at 15–35°C with a 1:6 weight ratio of tert-butanol to chlorobenzene. After 4 hours, centrifugal separation isolates this compound with a purity of 98%.
Advantages
-
Chlorobenzene’s low polarity reduces side reactions.
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Short reaction time (4 hours vs. 18 hours in DMAc).
Limitations
-
Lower yield (75%) compared to DMAc-based methods.
Comparative Analysis of Methods
Yield and Selectivity
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| Nucleophilic (DMAc) | 85–90% | >90% | High |
| Radical (Toluene) | 65–70% | 80–85% | Moderate |
| Chlorobenzene | 75% | 95% | Low |
Industrial-Scale Considerations
The nucleophilic method is preferred for large-scale production due to its high yield and reproducibility. A 10 mmol trial produced 8.9 mmol of this compound (89% yield) with no operational hazards. Key considerations include:
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Solvent Recovery : DMAc is distilled and recycled.
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Waste Management : Iodide byproducts are precipitated as KBr/KI salts.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butoxy-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Oxidation and Reduction Reactions: The tert-butoxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and boronic acids, are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products are biaryl or alkyl-aryl compounds.
Oxidation and Reduction Reactions: Products include carbonyl compounds or alcohols, respectively.
Scientific Research Applications
2-tert-Butoxy-3-iodopyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: It is involved in the development of new drug candidates and therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-3-iodopyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and reductive elimination steps. The tert-butoxy group can stabilize reaction intermediates and influence the reactivity of the compound.
Comparison with Similar Compounds
Key Observations :
- The iodine atom’s electronegativity and leaving-group capability make it superior to bromine or chlorine in metal-catalyzed couplings.
- Commercial Viability : Unlike 2-(tert-Butoxycarbonyl)-...indole-3-carboxylic acid, which is available from multiple Chinese suppliers (e.g., Chemenu, Shanghai Ji Feng Bio) , this compound’s commercial availability is less documented, suggesting it may require custom synthesis.
- Purity Standards : emphasizes ≥95% purity for tert-butoxycarbonyl derivatives, a benchmark likely applicable to this compound in research settings .
Q & A
Q. What are the common synthetic routes for preparing 2-tert-Butoxy-3-iodopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, tert-butoxy groups can be introduced via alkylation using tert-butoxide bases (e.g., Sodium tert-butoxide) under anhydrous conditions . Iodination at the 3-position may employ iodinating agents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires monitoring reaction time, stoichiometry, and exclusion of moisture. Kinetic studies (e.g., varying temperature/pH) can identify rate-limiting steps.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm tert-butoxy (δ ~1.3 ppm for CH) and pyridine ring protons (δ 7–9 ppm). C DEPT-135 distinguishes quaternary carbons (e.g., tert-butyl group).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns for iodine.
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while GC-MS monitors volatile byproducts. Cross-validation with elemental analysis ensures accuracy .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Decomposition products (e.g., tert-butanol, iodide salts) are quantified via ion chromatography or LC-MS. Thermo-gravimetric analysis (TGA) identifies thermal degradation thresholds. For example, tert-butoxy groups may hydrolyze under acidic conditions, requiring storage in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Discrepancies between solution-state (NMR) and solid-state (XRD) data often arise from conformational flexibility or crystal packing effects. To address this:
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition (e.g., Pd-catalyzed couplings). Solvent effects are modeled using the SMD continuum approach. Transition-state analysis (IRC) identifies steric hindrance from the tert-butoxy group, guiding ligand selection (e.g., bulky phosphines for Suzuki-Miyaura reactions) .
Q. What are the key challenges in scaling up this compound synthesis from lab to pilot scale?
- Methodological Answer :
- Exothermicity : Calorimetry (RC1e) ensures safe heat dissipation during iodination.
- Solvent Recovery : Distillation under reduced pressure minimizes tert-butyl ether formation.
- Byproduct Management : Continuous-flow systems reduce residence time, preventing iodide accumulation. Process Analytical Technology (PAT) monitors real-time yield via inline FTIR .
Q. How do steric effects from the tert-butoxy group influence regioselectivity in functionalization reactions?
- Methodological Answer : Steric parameters (e.g., A-values) quantify hindrance. Competitive experiments between this compound and less hindered analogs (e.g., 3-iodopyridine) under identical conditions reveal selectivity trends. Hammett plots correlate substituent effects with reaction rates. X-ray crystallography of intermediates (e.g., Pd complexes) visualizes steric clashes .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.
- Spill Management : Neutralize iodine residues with sodium thiosulfate.
- Waste Disposal : Segregate halogenated waste in labeled containers. Refer to SDS guidelines for tert-butoxide-related compounds to mitigate inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
